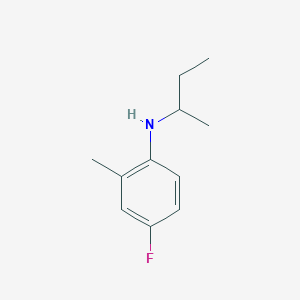
N-(butan-2-yl)-4-fluoro-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-4-fluoro-2-methylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound features a butan-2-yl group attached to the nitrogen atom, a fluorine atom at the fourth position, and a methyl group at the second position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-4-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the alkylation of 4-fluoro-2-methylaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-fluoro-2-methylaniline and butan-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The mixture is heated under reflux for several hours, allowing the alkylation to occur, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions: N-(butan-2-yl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as halogen exchange reactions using halide salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: N-(butan-2-yl)-4-fluoro-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its derivatives may be used in the formulation of materials with specific properties.
作用機序
The mechanism of action of N-(butan-2-yl)-4-fluoro-2-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, influencing its pharmacological effects.
類似化合物との比較
N-(butan-2-yl)-4-chloro-2-methylaniline: Similar structure with a chlorine atom instead of fluorine.
N-(butan-2-yl)-4-bromo-2-methylaniline: Similar structure with a bromine atom instead of fluorine.
N-(butan-2-yl)-4-iodo-2-methylaniline: Similar structure with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in N-(butan-2-yl)-4-fluoro-2-methylaniline imparts unique electronic properties, such as increased electronegativity and bond strength, which can influence its reactivity and interactions with other molecules. This makes it distinct from its halogenated analogs and potentially more suitable for specific applications in research and industry.
特性
分子式 |
C11H16FN |
|---|---|
分子量 |
181.25 g/mol |
IUPAC名 |
N-butan-2-yl-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-9(3)13-11-6-5-10(12)7-8(11)2/h5-7,9,13H,4H2,1-3H3 |
InChIキー |
KKYVURDPXFVVRL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=C(C=C(C=C1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


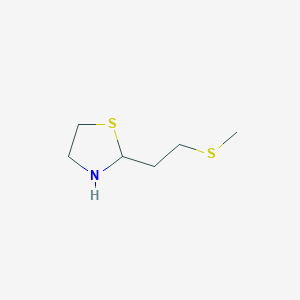
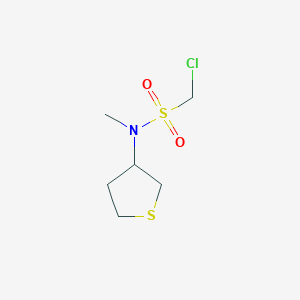
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
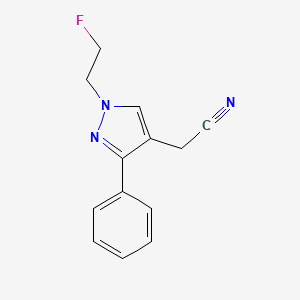
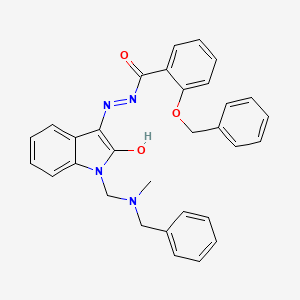

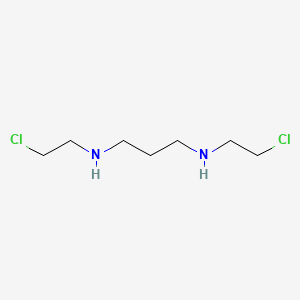

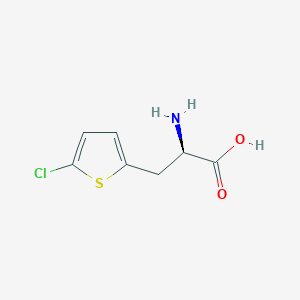
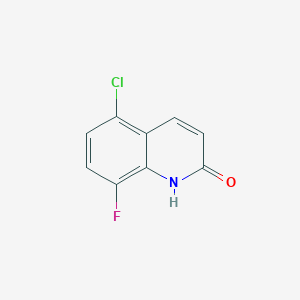
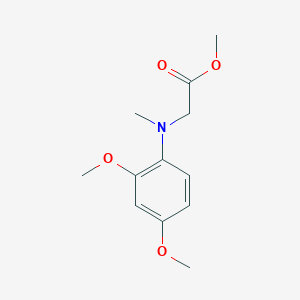
![tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338607.png)


